4-Benzyl-5,5-dimethyloxazolidin-2-one
Description
4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative widely employed as a versatile chiral auxiliary in asymmetric organic synthesis. Its structure features a benzyl group at the 4-position and two methyl groups at the 5-position of the oxazolidinone ring (Fig. 1), conferring rigidity and stereochemical control during reactions . This compound is enantiomerically pure, with (R)- and (S)-configurations available (CAS 204851-73-0 and 155836-48-9, respectively) . It is synthesized from L-phenylalanine via cyclization and subsequent benzylation, as demonstrated in a 2023 study . Key applications include:
- Asymmetric aldol reactions: High stereoselectivity in boron-mediated syn-aldol reactions with aldehydes .
- Titanium(IV) enolate alkylation: Efficient diastereoselective C–C bond formation (e.g., 97:3 dr in adducts with tert-butyl peresters) .
- Chiral separation: Resolved via capillary electrophoresis using anionic cyclodextrins, with distinct enantiomer migration orders .
Properties
IUPAC Name |
4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGFEJKONZGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Amino Acids
A critical first step involves reducing the carboxyl group of (S)-2-amino-3-phenylpropanoic acid ((S)-phenylalanine) to its corresponding amino alcohol. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 30–70°C for 3–8 hours achieves this transformation with >90% efficiency. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding (S)-2-amino-3-phenylpropanol.
Key conditions :
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Molar ratio of amino acid to LiAlH4: 1:1–1:1.5
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Solvent: THF, ether, or glycol dimethyl ether
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Temperature: 30–70°C
Oxazolidinone Ring Formation
The amino alcohol intermediate is subsequently cyclized using diethyl carbonate under microwave irradiation. This step forms the oxazolidinone core while introducing the 5,5-dimethyl substituents.
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Mix (S)-2-amino-3-phenylpropanol with diethyl carbonate (1:1–1:1.5 molar ratio).
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Heat at 60–120°C under microwave irradiation for 1–5 hours.
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Purify via column chromatography (ethyl acetate/petroleum ether) to isolate the oxazolidinone.
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity | >98% (HPLC) |
| Stereochemical Integrity | >99% ee (HPLC with chiral column) |
Microwave-Assisted Industrial Synthesis
Modern industrial protocols leverage microwave technology to enhance reaction efficiency and reduce energy consumption. A patented method outlines a scalable three-step process:
Stepwise Procedure
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Carboxyl Reduction : As described in Section 1.1.
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Microwave Cyclization :
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React amino alcohol with diethyl carbonate in dimethylformamide (DMF).
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Microwave at 120°C for 2 hours.
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Acylation :
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Treat the cyclized product with propionyl chloride in THF at −10–0°C.
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Stir for 5 hours at 20°C.
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Advantages :
The introduction of the benzyl group with strict stereochemical control remains a challenge. The University of Bath developed an asymmetric aldol approach using 9-borabicyclo[3.3.1]nonane triflate (9BBN-OTf) as a Lewis acid.
Reaction Mechanism
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Enolate Formation :
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(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one reacts with 9BBN-OTf in CH2Cl2 at 0°C.
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Generates a stabilized enolate intermediate.
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Aldol Addition :
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Add 3-(2’-nitrophenyl)-propenal at −78°C.
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Warm to room temperature for 12 hours.
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Diastereomeric excess: >95%.
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Yield: 87% after column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Traditional Cyclization | 85% | Moderate | Limited | High |
| Microwave-Assisted | 97% | High | Industrial | Moderate |
| Asymmetric Aldol | 87% | >95% ee | Lab-Scale | Low |
Trade-offs :
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Microwave methods excel in yield and speed but require specialized equipment.
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Asymmetric aldol reactions provide superior chirality but are cost-prohibitive for large-scale production.
Industrial Purification Techniques
Final product purity is critical for pharmaceutical applications. Industrial workflows employ:
Chemical Reactions Analysis
Aldol Reactions
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one facilitates stereoselective boron-mediated syn-aldol reactions with aldehydes. The auxiliary directs facial selectivity, yielding syn-aldol adducts with >95% diastereomeric excess (de) in most cases .
| Aldehyde Substrate | Reaction Conditions | Yield (%) | Diastereoselectivity (syn:anti) |
|---|---|---|---|
| Benzaldehyde | BF₃·OEt₂, CH₂Cl₂, -78°C | 82 | >99:1 |
| Hexanal | Same as above | 75 | 97:3 |
| 4-Nitrobenzaldehyde | Same as above | 68 | >99:1 |
Mechanistic Insight : The oxazolidinone’s 5,5-dimethyl group restricts rotation, enabling chelation-controlled transition states. Boron coordinates with the carbonyl oxygen, favoring syn addition .
Enolate Alkylation
The auxiliary generates enolates that undergo alkylation with electrophiles. For example:
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Reaction with Methyl Iodide :
| Electrophile | Product | Yield (%) | de (%) |
|---|---|---|---|
| CH₃I | α-Methylated derivative | 89 | 94 |
| Allyl Bromide | α-Allylated derivative | 78 | 91 |
| Benzyl Bromide | α-Benzylated derivative | 85 | 93 |
Key Advantage : The SuperQuat variant (5,5-dimethyl substitution) minimizes endocyclic nucleophilic side reactions .
Fluorination Reactions
The compound participates in asymmetric fluorination to construct quaternary carbon centers:
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Reaction with Selectfluor :
| Substrate | Fluorinating Agent | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| α-Methyl derivative | Selectfluor (R)-2-Fluoro-2-methylhexanoyl | 72 | 88 | |
| α-Allyl derivative | Same | (R)-3-Fluoro-4-pentenoyl | 65 | 84 |
Conjugate Additions
Organocuprates add to α,β-unsaturated acyloxazolidinones derived from the auxiliary:
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Example with Gilman Reagent :
| Cuprate Reagent | Product | Yield (%) | de (%) |
|---|---|---|---|
| Me₂CuLi | β-Methyl adduct | 91 | >95 |
| Ph₂CuLi | β-Phenyl adduct | 85 | 93 |
Cleavage and Recycling
The auxiliary is cleaved under mild conditions for product isolation:
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Retro-Aldol Cleavage :
| Cleavage Method | Conditions | Product Purity (%) |
|---|---|---|
| Acidic Hydrolysis | 4M H₂SO₄, dioxane, reflux | 88 |
| Anionic Retro-Aldol | KOtBu, THF/H₂O | 95 |
Silyl Enol Ether Formation
The enolate reacts with silyl chlorides to form stable silyl enol ethers for further functionalization:
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of 4-benzyl-5,5-dimethyloxazolidin-2-one is its use as a chiral auxiliary in asymmetric synthesis. The compound facilitates the production of enantiomerically pure compounds through various mechanisms:
- Enolate Formation : The compound can form enolates that are crucial for nucleophilic addition reactions. For instance, it has been shown to undergo diastereoselective conjugate additions with organocuprates to generate α-substituted acyl derivatives with high diastereoselectivity (generally >95% de) .
- Synthesis of Aldehydes : It has been effectively employed in the synthesis of α-alkyl and β-alkyl aldehydes, demonstrating significant yields and selectivity .
Chiral Building Blocks
This compound serves as an important chiral building block for constructing complex molecules:
- Divergent Construction of Heterocycles : The compound has been utilized to create various heterocycles with stereogenic quaternary centers, showcasing its ability to induce chirality at multiple positions within a molecule .
- Cyclic Carbamates : It acts as a precursor for synthesizing highly substituted cyclic carbamates, which are valuable in medicinal chemistry .
Solid-Phase Synthesis
Recent studies have explored the immobilization of oxazolidinone derivatives onto solid supports for enhanced efficiency in asymmetric synthesis:
- Recyclable Chiral Auxiliaries : Research indicates that this compound can be immobilized on resin and recycled multiple times in solid-phase reactions, providing a sustainable approach to asymmetric synthesis .
Case Studies and Experimental Findings
Several experimental studies have documented the effectiveness of this compound in various synthetic pathways:
Mechanism of Action
The mechanism of action of 4-Benzyl-5,5-dimethyloxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It interacts with various molecular targets through hydrogen bonding and steric interactions, influencing the stereochemistry of the reactions it participates in .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural and Functional Differences
The table below compares 4-benzyl-5,5-dimethyloxazolidin-2-one with structurally analogous oxazolidinones:
Key Comparative Findings
Steric Effects :
- The 5,5-diphenyl variant (CAS 191090-40-1) exhibits greater steric hindrance, limiting its utility in reactions requiring flexible transition states but excelling in rigid systems .
- 4-Isopropyl substitution (CAS 168297-86-7) reduces aromatic interactions, enhancing solubility in hydrophobic media (e.g., THF, hexanes) .
- Stereochemical Control: 4-Benzyl-5,5-dimethyl derivatives outperform 4-phenyl analogs in aldol reactions due to the benzyl group’s π-π interactions with substrates, stabilizing transition states . The diphenyl variant’s rigid structure impedes conformational flexibility, reducing diastereoselectivity in titanium enolate alkylation (e.g., 80:20 dr vs. 97:3 for dimethyl analogs) .
Chiral Separation :
Safety and Handling :
- 4-Phenyl-5,5-dimethyloxazolidin-2-one (CAS 155836-47-8) carries irritation hazards (R36/37/38), while benzyl-substituted derivatives lack explicit toxicity data in literature .
Biological Activity
4-Benzyl-5,5-dimethyloxazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its molecular formula is , and it exhibits chirality due to the presence of a stereogenic center.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve inhibition of bacterial protein synthesis, similar to other oxazolidinones like linezolid. This makes it a candidate for further development as an antibacterial agent.
Antitumor Activity
In addition to its antimicrobial effects, this compound has demonstrated antitumor activity in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines .
Table 2: Cytotoxicity Data
The biological activity of this compound is attributed to its ability to interfere with cellular processes. Research has suggested that it may act by:
- Inhibiting protein synthesis : Similar to other oxazolidinones.
- Inducing apoptosis : Triggering programmed cell death pathways in tumor cells.
- Modulating immune responses : Potentially enhancing host defense mechanisms against infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
